molecular formula C23H23N7O4S B11244112 7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11244112
M. Wt: 493.5 g/mol
InChI Key: SUPUEIDFFHZFMG-UHFFFAOYSA-N
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Description

“7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” typically involves multi-step organic reactions. The key steps may include:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the dioxinyl sulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides or other sulfonylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: Other compounds in this class may include derivatives with different substituents.

    Piperazine derivatives: Compounds with similar piperazine moieties.

    Sulfonyl compounds: Compounds with sulfonyl groups attached to different aromatic or heterocyclic systems.

Uniqueness

The uniqueness of “7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H23N7O4S

Molecular Weight

493.5 g/mol

IUPAC Name

7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C23H23N7O4S/c1-16-2-4-17(5-3-16)30-23-21(26-27-30)22(24-15-25-23)28-8-10-29(11-9-28)35(31,32)18-6-7-19-20(14-18)34-13-12-33-19/h2-7,14-15H,8-13H2,1H3

InChI Key

SUPUEIDFFHZFMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6)N=N2

Origin of Product

United States

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